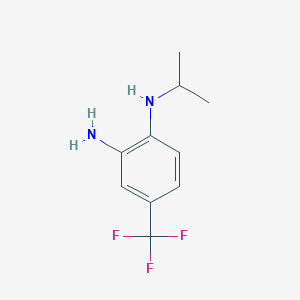

3-Amino-4-(isopropylamino)benzotrifluoride

Description

Properties

IUPAC Name |

1-N-propan-2-yl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,15H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVHJHXDEMIHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352841 | |

| Record name | N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-91-5 | |

| Record name | N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 3-Amino-4-(isopropylamino)benzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is a multi-step process commencing from commercially available starting materials. This document provides a comprehensive overview of the reaction sequence, including detailed experimental protocols for key transformations and a summary of relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound proceeds through a two-step reaction sequence starting from 4-chloro-3-nitrobenzotrifluoride. This key intermediate is synthesized via the nitration of p-chlorobenzotrifluoride. The overall pathway involves:

-

Nitration of p-chlorobenzotrifluoride to yield 4-chloro-3-nitrobenzotrifluoride.

-

Nucleophilic Aromatic Substitution of the chlorine atom in 4-chloro-3-nitrobenzotrifluoride with isopropylamine to form 4-(isopropylamino)-3-nitrobenzotrifluoride.

-

Reduction of the nitro group to an amine to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-3-nitrobenzotrifluoride

The initial step involves the nitration of p-chlorobenzotrifluoride. A clean and efficient method utilizes ammonium nitrate in an ionic liquid as both the catalyst and solvent, avoiding the use of mixed acids (concentrated nitric and sulfuric acids).[2]

Materials:

-

p-Chlorobenzotrifluoride

-

Ammonium nitrate

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)

Procedure:

-

In a round-bottom flask, combine p-chlorobenzotrifluoride (10 mmol, 1.81 g), ammonium nitrate (20-30 mmol, 1.2-1.8 g), and the ionic liquid (4-5 mmol, 1.72-2.2 g).[2][3]

-

Stir the mixture at a temperature between 60-70°C for 5-10 hours.[2]

-

Upon completion, cool the reaction mixture and allow it to stand for phase separation.[2]

-

The upper layer, containing the crude product, is separated.[2]

-

The crude product is then washed with water, neutralized, and dried under vacuum to yield pure 4-chloro-3-nitrobenzotrifluoride.[2][3] The lower ionic liquid layer can be recovered, dewatered, and recycled.[2]

Step 2: Synthesis of 4-(isopropylamino)-3-nitrobenzotrifluoride

This step involves the nucleophilic aromatic substitution of the activated chlorine atom in 4-chloro-3-nitrobenzotrifluoride with isopropylamine. The presence of the electron-withdrawing nitro and trifluoromethyl groups facilitates this reaction.[4][5]

Materials:

-

4-chloro-3-nitrobenzotrifluoride

-

Isopropylamine

-

A suitable solvent (e.g., ethanol, DMSO)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

Procedure:

-

Dissolve 4-chloro-3-nitrobenzotrifluoride in a suitable solvent in a reaction vessel.

-

Add an excess of isopropylamine (typically 2-3 equivalents) and a non-nucleophilic base to the solution.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and base.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group in 4-(isopropylamino)-3-nitrobenzotrifluoride to an amine. A common and effective method for this transformation is catalytic hydrogenation.

Materials:

-

4-(isopropylamino)-3-nitrobenzotrifluoride

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Hydrogen gas

-

A suitable solvent (e.g., ethanol, methanol, or ethyl acetate)

Procedure:

-

Dissolve 4-(isopropylamino)-3-nitrobenzotrifluoride in the chosen solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst to the solution.

-

The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 atm).

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be performed by recrystallization or column chromatography.

Quantitative Data

| Step | Reactants | Reagents & Conditions | Product | Yield | Purity | Reference |

| 1 | p-Chlorobenzotrifluoride, Ammonium nitrate | Ionic liquid, 60-70°C, 5-10 hours | 4-chloro-3-nitrobenzotrifluoride | 81-85% | >99% | [2][3] |

| 2 | 4-chloro-3-nitrobenzotrifluoride, Isopropylamine | Base (e.g., Triethylamine), Solvent (e.g., Ethanol), Heat | 4-(isopropylamino)-3-nitrobenzotrifluoride | - | - | - |

| 3 | 4-(isopropylamino)-3-nitrobenzotrifluoride | H₂, Pd/C, Solvent (e.g., Ethanol) | This compound | - | - | - |

Note: Specific yields and purities for steps 2 and 3 are not detailed in the provided search results and would need to be determined empirically.

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

References

Technical Guide: Physicochemical Properties of 3-Amino-4-(isopropylamino)benzotrifluoride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(isopropylamino)benzotrifluoride is a substituted benzotrifluoride derivative with significant potential as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is particularly noted in the development of active pharmaceutical ingredients (APIs) for central nervous system (CNS) drugs, including selective serotonin reuptake inhibitors (SSRIs).[2] The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability in the final drug compounds.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and contextualizes its application in drug development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃F₃N₂ | [2][3][4] |

| Molecular Weight | 218.22 g/mol | [2] |

| Melting Point | 63-65 °C | [1] |

| Boiling Point | 276.6 °C at 760 mmHg | [1] |

| Density | 1.225 g/cm³ | [1] |

| pKa (Predicted) | 4.63 ± 0.11 | [1] |

| LogP (Predicted) | No experimental data available. Predicted values for similar structures suggest a moderate lipophilicity. | |

| Aqueous Solubility | No experimental data available. | |

| Appearance | Data not available. | [1] |

| Storage | 2-8°C | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. While specific experimental data for this compound is limited in publicly accessible literature, the following section details generalized, standard laboratory protocols for measuring key parameters.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.

Boiling Point Determination

This property is characteristic of a pure liquid compound.

Methodology: Capillary Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound (if applicable, as this compound is solid at room temperature) is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Heating: The test tube assembly, along with a thermometer, is heated in a suitable apparatus (e.g., an aluminum block or oil bath).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is vital for understanding a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol, to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine groups are protonated.

Application in Drug Development

Role as a Pharmaceutical Intermediate

This compound serves as a key starting material or intermediate in the synthesis of more complex pharmaceutical molecules. Its structural features, including the primary and secondary amine groups and the trifluoromethyl-substituted aromatic ring, make it a valuable synthon for creating a diverse range of compounds.

Context in Serotonin Signaling Pathway

The use of this compound as a building block for SSRIs places it in the context of modulating the serotonin signaling pathway. SSRIs function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This modulation is a key therapeutic strategy for depression and other mood disorders.

References

3-Amino-4-(isopropylamino)benzotrifluoride mechanism of action in B-Raf inhibition

Disclaimer: Information regarding the specific molecule "3-Amino-4-(isopropylamino)benzotrifluoride" and its mechanism of action in B-Raf inhibition is not available in the public domain. This guide provides a comprehensive overview of the general mechanisms of B-Raf inhibition by small molecule inhibitors, leveraging established principles and data from well-characterized compounds. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

Introduction to B-Raf and its Role in Cancer

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[1][2] This pathway is essential for regulating normal cellular processes such as cell growth, proliferation, differentiation, and survival.[1][3] The signaling cascade is typically initiated by the binding of growth factors to receptor tyrosine kinases on the cell surface, leading to the activation of RAS. Activated RAS then recruits and activates the RAF family of kinases (A-Raf, B-Raf, and C-Raf).[1][4] Subsequently, activated RAF phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[1] Activated ERK translocates to the nucleus and regulates transcription factors that drive cell proliferation and survival.[1]

Mutations in the BRAF gene can lead to the constitutive activation of the B-Raf protein, resulting in uncontrolled cell growth and proliferation, a hallmark of cancer.[2][5] The most common mutation, occurring in approximately 50% of melanomas, is a single substitution of valine with glutamic acid at codon 600 (V600E).[1][5] This mutation mimics phosphorylation, locking the B-Raf kinase in a constitutively active state, independent of RAS activation.[3] Consequently, the development of inhibitors targeting the B-Raf kinase, particularly the V600E mutant, has been a major focus in cancer therapy.[6]

General Mechanisms of B-Raf Inhibition

Small molecule inhibitors of B-Raf primarily function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of its substrate, MEK.[7] These inhibitors can be broadly classified based on the conformational state of the kinase they bind to. The two key conformations are dictated by the orientation of the αC-helix and the DFG motif (Asp-Phe-Gly) in the activation loop.

-

Type I Inhibitors (αC-in/DFG-in): These inhibitors bind to the active conformation of the kinase. Many first-generation B-Raf inhibitors, such as Vemurafenib and Dabrafenib, fall into this category.[8] They are highly potent against monomeric, constitutively active B-Raf V600E.[6] However, in cells with wild-type B-Raf, these inhibitors can paradoxically activate the MAPK pathway.[4] This occurs because the binding of a Type I inhibitor to one protomer of a RAF dimer can allosterically transactivate the other protomer in a RAS-dependent manner.[4]

-

Type II Inhibitors (αC-out/DFG-out): These inhibitors bind to and stabilize an inactive conformation of the kinase. Sorafenib is an example of a Type II inhibitor that targets multiple kinases, including B-Raf.[8] By binding to the inactive state, they prevent the kinase from adopting its active conformation.

-

Next-Generation Inhibitors: To overcome the limitations of first-generation inhibitors, newer inhibitors are being developed. These include pan-RAF inhibitors that target all RAF isoforms and inhibitors that can disrupt the formation of RAF dimers.[9][10]

Quantitative Analysis of B-Raf Inhibitors

The potency and selectivity of B-Raf inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor. The table below presents hypothetical IC50 values for a representative Type I B-Raf inhibitor against the wild-type and V600E mutant forms of the B-Raf kinase, as well as in a cellular context.

| Inhibitor | Target | Assay Type | IC50 (nM) |

| Compound X | B-Raf (V600E) | Biochemical Kinase Assay | 15 |

| B-Raf (Wild-Type) | Biochemical Kinase Assay | 150 | |

| A375 (B-Raf V600E) | Cellular Proliferation Assay | 50 | |

| SK-MEL-2 (Wild-Type B-Raf) | Cellular Proliferation Assay | >10,000 |

Note: These are representative values and can vary based on experimental conditions.

Experimental Protocols

B-Raf Kinase Activity Assay (Biochemical)

This protocol outlines a method to determine the in vitro potency of a test compound against recombinant B-Raf kinase.

Materials:

-

Recombinant human B-Raf (V600E or wild-type) enzyme

-

MEK1 (inactive) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)

-

Test compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well plates

Procedure:

-

Compound Plating: Serially dilute the test compound in DMSO and then in kinase assay buffer. Add a small volume (e.g., 5 µL) of the diluted compound to the wells of the assay plate. Include controls with DMSO only (no inhibitor) and no enzyme.

-

Enzyme and Substrate Addition: Prepare a master mix containing the B-Raf enzyme and MEK1 substrate in kinase assay buffer. Add this mix to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for B-Raf to ensure sensitivity to ATP-competitive inhibitors.

-

Reaction Incubation: Incubate the plate at 30°C for 1-2 hours.

-

Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process to first deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[7][11]

Cellular Proliferation Assay

This protocol is used to assess the effect of a B-Raf inhibitor on the growth of cancer cell lines.

Materials:

-

Human melanoma cell lines (e.g., A375 with B-Raf V600E, SK-MEL-28 with wild-type B-Raf)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

96-well clear-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Measurement: Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells, or an MTT assay.

-

Data Analysis: Determine the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]

Western Blotting for Pathway Analysis

This technique is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream proteins in the MAPK pathway.[12]

Materials:

-

Cell lysates from cells treated with the inhibitor

-

Primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time (e.g., 2-24 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MEK and ERK compared to total protein levels and the loading control. A potent B-Raf inhibitor should decrease the levels of p-MEK and p-ERK.

Visualizing the B-Raf Signaling Pathway and Inhibition

The following diagrams, generated using the DOT language, illustrate the B-Raf signaling pathway and the mechanism of action of a generic B-Raf inhibitor.

Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.

Caption: Mechanism of ATP-competitive B-Raf inhibition.

Caption: A typical workflow for the evaluation of B-Raf inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-4-(isopropylamino)benzotrifluoride (CAS 175277-91-5)

Introduction

3-Amino-4-(isopropylamino)benzotrifluoride, with the CAS registry number 175277-91-5, is a substituted aniline derivative. Its chemical structure incorporates a trifluoromethyl group, a primary amine, and a secondary isopropylamine, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate structural elucidation and purity assessment are critical in these applications, necessitating a thorough spectroscopic analysis.

This technical guide is designed for researchers, scientists, and drug development professionals. It offers a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it provides comprehensive, generalized experimental protocols for acquiring this spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic features for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

2.1. Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Multiplet | 3H | Aromatic protons (C₅-H, C₆-H, C₂-H) |

| ~ 4.5 - 5.5 | Broad singlet | 2H | -NH₂ (Primary amine) |

| ~ 3.6 - 4.2 | Septet | 1H | -CH(CH₃)₂ (Isopropyl methine) |

| ~ 3.5 - 4.5 | Broad singlet | 1H | -NH- (Secondary amine) |

| ~ 1.2 | Doublet | 6H | -CH(CH₃)₂ (Isopropyl methyl) |

2.2. Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C₄ (quaternary, attached to -NH-) |

| ~ 135 - 140 | C₃ (quaternary, attached to -NH₂) |

| ~ 120 - 130 (q, ¹JCF ≈ 270 Hz) | -CF₃ (Trifluoromethyl) |

| ~ 115 - 125 | Aromatic CH carbons |

| ~ 110 - 120 (q, ²JCCF ≈ 30 Hz) | C₁ (quaternary, attached to -CF₃) |

| ~ 45 - 50 | -CH(CH₃)₂ (Isopropyl methine) |

| ~ 20 - 25 | -CH(CH₃)₂ (Isopropyl methyl) |

2.3. Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands for the amine and trifluoromethyl functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, sharp (two bands) | N-H stretch (primary amine, -NH₂) |

| 3350 - 3310 | Medium, sharp (one band) | N-H stretch (secondary amine, -NH-) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | N-H bend (primary amine) |

| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| 1350 - 1100 | Strong | C-F stretch (trifluoromethyl) |

| 1335 - 1250 | Medium | C-N stretch (aromatic amine) |

2.4. Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show the protonated molecular ion.

| Predicted m/z | Assignment |

| 219.11 | [M+H]⁺ (Protonated molecular ion) |

| 204.09 | [M-CH₃]⁺ (Loss of a methyl group) |

| 176.09 | [M-C₃H₇]⁺ (Loss of the isopropyl group) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific instrument being used.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of CAS 175277-91-5.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

If the sample contains any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

3.3. Mass Spectrometry (MS) with Electrospray Ionization (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.[2]

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[2]

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[3]

-

Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation of the droplets to form gas-phase ions.[2][4]

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

Visualization of Experimental Workflow

4.1. General Workflow for Spectroscopic Analysis of a Synthetic Intermediate

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical intermediate like CAS 175277-91-5.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical intermediate.

Conclusion

While experimental spectra for this compound (CAS 175277-91-5) are not publicly documented, this guide provides a robust framework for its spectroscopic characterization. The predicted NMR, IR, and MS data offer valuable benchmarks for researchers to compare against their experimental findings. The detailed, generalized protocols outlined herein provide a solid starting point for obtaining high-quality spectroscopic data, which is essential for the unambiguous structural confirmation and purity assessment of this important synthetic intermediate.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Amino-4-(isopropylamino)benzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Amino-4-(isopropylamino)benzotrifluoride, a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) drugs like selective serotonin reuptake inhibitors (SSRIs).[1] Understanding the solubility of this compound is critical for its effective use in research and manufacturing.

Predicted Solubility in Common Laboratory Solvents

The solubility of a compound is largely dictated by its molecular structure. This compound possesses both polar (amino groups) and nonpolar (benzotrifluoride and isopropyl groups) moieties. This amphiphilic nature suggests a varied solubility profile across different solvents.

Based on the general principles of "like dissolves like" and the known solubility of related compounds such as aniline and benzotrifluoride derivatives, a qualitative solubility profile can be predicted. Aniline, for instance, is slightly soluble in water but exhibits good solubility in many organic solvents.[2][3] Similarly, benzotrifluoride is miscible with most common organic solvents.[4]

The following table summarizes the predicted qualitative solubility of this compound. It is important to note that these are estimations and should be confirmed through experimental testing.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Slight | The presence of the large nonpolar benzotrifluoride and isopropyl groups likely dominates over the polar amino groups, limiting aqueous solubility. |

| Methanol, Ethanol | Polar Protic | Moderate to High | These alcohols can engage in hydrogen bonding with the amino groups while also solvating the nonpolar parts of the molecule. |

| Isopropanol | Polar Protic | Moderate | Similar to methanol and ethanol, but the larger alkyl chain may slightly reduce its effectiveness in solvating the polar functionalities. |

| Acetone, Acetonitrile | Polar Aprotic | Moderate to High | These solvents can interact with the dipole moment of the molecule but do not engage in hydrogen bonding as donors. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a versatile solvent with a high capacity for dissolving organic molecules. |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | Moderate to High | THF is a good solvent for many organic compounds, and its ether oxygen can act as a hydrogen bond acceptor for the amino groups. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester functionality can interact with the solute, but its overall polarity is lower than that of alcohols or aprotic polar solvents. |

| Toluene | Nonpolar | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the target compound through π-π stacking. |

| Hexane, Heptane | Nonpolar | Low | The high polarity of the amino groups is expected to result in poor solubility in aliphatic hydrocarbon solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (high purity grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to further pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

Calculation: Calculate the solubility of the compound in the test solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Mandatory Visualizations

Logical Flow for Solubility Assessment

The following diagram illustrates the general decision-making process for assessing the solubility of an organic compound based on the "like dissolves like" principle.

Caption: Logical flow for selecting appropriate solvents for solubility testing.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of a compound's solubility.

Caption: Experimental workflow for the shake-flask solubility method.

References

An In-Depth Technical Guide to Potential Starting Materials for the Synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes and key starting materials for the preparation of 3-Amino-4-(isopropylamino)benzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes process visualizations to facilitate a deeper understanding of the synthetic pathways.

Introduction

This compound is a substituted aromatic diamine containing a trifluoromethyl group. This functional group arrangement makes it a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of the final product. The strategic synthesis of this intermediate is therefore of significant interest. This guide explores the most viable synthetic approaches starting from readily available precursors.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound commences with a commercially available substituted benzotrifluoride. The most promising pathway involves a two-step sequence: a nucleophilic aromatic substitution followed by the reduction of a nitro group.

3-Amino-4-(isopropylamino)benzotrifluoride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-4-(isopropylamino)benzotrifluoride (CAS No. 175277-91-5). Understanding the chemical stability of this compound is critical for ensuring its integrity and reliability in research and drug development applications, where it serves as a key intermediate. This document outlines known stability data, inferred sensitivities based on structurally related compounds, and best practices for handling and storage.

Core Stability Profile

While specific, in-depth stability studies on this compound are not extensively published, a robust stability profile can be constructed from available supplier data and by examining the known characteristics of closely related aromatic amines, such as 3-Aminobenzotrifluoride.

Key Stability Characteristics:

-

Temperature Sensitivity : The compound is known to be temperature-sensitive. To maintain its integrity, refrigerated storage is recommended.

-

Air and Light Sensitivity (Inferred) : Based on the well-documented sensitivity of the closely related compound, 3-Aminobenzotrifluoride, it is strongly advised to handle this compound as an air and light-sensitive substance. Exposure to air can lead to oxidation, while light can induce degradation.

-

Incompatibilities (Inferred) : The presence of amino groups suggests incompatibility with strong oxidizing agents and acids. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Quantitative Data and Storage Recommendations

The following table summarizes the available quantitative data and recommended storage conditions for this compound.

| Parameter | Value/Recommendation | Source/Rationale |

| Recommended Storage Temperature | 2-8°C | Supplier Data[1] |

| Suggested Shelf Life | 24-36 months | General supplier information for similar products[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Inferred from data on 3-Aminobenzotrifluoride[3] |

| Light | Protect from light | Inferred from data on 3-Aminobenzotrifluoride[3] |

| Container | Tightly sealed, opaque container | Best practice for air and light-sensitive compounds |

Experimental Protocols: Stability Assessment

A comprehensive stability testing protocol for this compound should be designed to evaluate its intrinsic stability and identify potential degradation products. The following methodologies are based on established ICH guidelines and best practices for handling sensitive compounds.

General Handling Protocol for Air and Light-Sensitive Compounds:

-

Inert Atmosphere : All manipulations should be carried out under an inert atmosphere, such as in a glove box or using a Schlenk line.

-

Dried Glassware : Glassware must be thoroughly dried in an oven and cooled under a stream of dry, inert gas before use to eliminate adsorbed moisture.

-

Proper Sealing : Use well-sealed containers, such as amber glass vials with septa, to prevent exposure to air and light during storage and handling.

Photostability Testing (Based on ICH Q1B):

-

Sample Preparation : Prepare samples of the compound, both as a solid and in a relevant solvent, in chemically inert and transparent containers.

-

Light Exposure : Expose the samples to a light source that produces a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control Samples : Simultaneously, store identical samples protected from light (e.g., wrapped in aluminum foil) at the same temperature to serve as dark controls.

-

Analysis : At specified time points, analyze both the exposed and control samples for any physical changes (e.g., color) and for the appearance of degradation products and a decrease in the parent compound's concentration using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Thermal Stability and Forced Degradation Studies:

-

Stress Conditions : Subject the compound to a range of stress conditions, including heat (e.g., 40°C, 60°C), humidity (e.g., 75% RH), and exposure to acidic, basic, and oxidative environments.

-

Time Points : Collect samples at various time points throughout the study.

-

Analysis : Analyze the samples to determine the rate of degradation and to identify and characterize any degradation products that are formed.

Visualizations

Logical Workflow for Handling and Stability Assessment

The following diagram illustrates a recommended workflow for the proper handling and stability assessment of this compound.

Caption: Recommended workflow for handling and stability testing.

Potential Degradation Pathways for Aromatic Amines

While specific degradation products for this compound have not been reported, aromatic amines, in general, are susceptible to oxidative degradation. The following conceptual diagram illustrates potential degradation pathways.

Caption: Potential degradation pathways for aromatic amines.

References

A Technical Guide to Key Intermediates in the Synthesis of B-Raf Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-Raf protein, a serine/threonine-protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which governs essential cellular processes such as growth, proliferation, and survival. The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant percentage of melanomas and other cancers, has established it as a key therapeutic target. This has led to the development of a class of targeted therapies known as B-Raf inhibitors, which have revolutionized the treatment of BRAF-mutant cancers.

This technical guide provides an in-depth exploration of the core chemical structures and key intermediates that form the foundation for the synthesis of prominent B-Raf inhibitors: Vemurafenib, Dabrafenib, and Encorafenib. We will delve into detailed experimental protocols for the synthesis of these crucial building blocks, present quantitative data in a clear, comparative format, and visualize the intricate signaling pathways and synthetic workflows.

The B-Raf Signaling Pathway: A Target for Cancer Therapy

The RAS/RAF/MEK/ERK pathway is a cascade of protein kinases that transduces signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cellular responses. In normal physiology, this pathway is tightly regulated. However, mutations in the BRAF gene can lead to constitutive activation of the B-Raf protein, resulting in uncontrolled cell proliferation and tumor growth.

Below is a diagram illustrating the B-Raf signaling pathway and the point of intervention for B-Raf inhibitors.

Key Intermediates in the Synthesis of Vemurafenib

Vemurafenib (PLX4032) is a potent inhibitor of the B-RafV600E mutant kinase. Its synthesis hinges on the construction of a core structure derived from a pyrrolo[2,3-b]pyridine moiety.

Core Intermediate: N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

A pivotal intermediate in the synthesis of Vemurafenib is N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (CAS 918504-27-5). The synthesis of this complex molecule involves several key steps.

Synthetic Workflow for a Key Vemurafenib Precursor

Experimental Protocols

Step 1: Synthesis of N,N-bis(propylsulfonyl)-3-bromo-2,4-difluoroaniline

To a solution of 3-bromo-2,4-difluoroaniline (1.0 eq) in dichloromethane (CH2Cl2), triethylamine (Et3N) (3.0 eq) is added. The mixture is cooled to 0 °C, and propane-1-sulfonyl chloride (2.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide

The crude N,N-bis(propylsulfonyl)-3-bromo-2,4-difluoroaniline from the previous step is dissolved in a mixture of methanol (MeOH) and water. Sodium hydroxide (NaOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours. The methanol is removed under reduced pressure, and the aqueous layer is acidified with HCl. The resulting precipitate is filtered, washed with water, and dried to afford N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide.

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | N,N-bis(propylsulfonyl)-3-bromo-2,4-difluoroaniline | 3-Bromo-2,4-difluoroaniline | Propane-1-sulfonyl chloride, Et3N, CH2Cl2 | ~79 | >95 |

| 2 | N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide | N,N-bis(propylsulfonyl)-3-bromo-2,4-difluoroaniline | NaOH, MeOH/H2O | ~99 | >98 |

Key Intermediates in the Synthesis of Dabrafenib

Dabrafenib (GSK2118436) is another potent B-Raf inhibitor. Its chemical structure features a thiazole and a pyrimidine ring system.

Core Intermediates: 2,2-Dimethylpropanethioamide and N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

The synthesis of Dabrafenib relies on key intermediates such as 2,2-dimethylpropanethioamide (CAS 630-22-8) and N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.

Synthetic Workflow for Dabrafenib Intermediates

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylpropanethioamide

Trimethylacetonitrile is reacted with hydrogen sulfide in an aromatic hydrocarbon solvent such as toluene, in the presence of an aliphatic amine.[1] The reaction mixture is heated, and after completion, the product is crystallized by cooling and the addition of a non-polar solvent like heptane.[1]

Step 2: Synthesis of N-{3-[bromo(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

To a solution of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide in dichloromethane, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored until completion, after which the mixture is washed with water and the organic layer is concentrated.

Step 3: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

The brominated intermediate from the previous step is dissolved in dimethylacetamide. 2,2-Dimethylpropanethioamide is added, and the reaction mixture is heated. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water and ethyl acetate, followed by filtration and washing.

| Step | Product | Starting Material(s) | Reagents | Yield (%) | Purity (%) |

| 1 | 2,2-Dimethylpropanethioamide | Trimethylacetonitrile | H2S, Aliphatic Amine, Toluene | 81.6[1] | 99.9[1] |

| 2 & 3 | N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide and 2,2-Dimethylpropanethioamide | NBS, CH2Cl2; Dimethylacetamide | 80 (over two steps)[2] | >98 |

Key Intermediates in the Synthesis of Encorafenib

Encorafenib (LGX818) is a highly potent and selective B-Raf inhibitor. Its synthesis involves the construction of a central pyrazole scaffold.

Core Intermediate: Substituted Pyrazole Moiety

The core of Encorafenib is a trisubstituted pyrazole ring. The synthesis of this key intermediate is a critical part of the overall synthetic strategy. A representative key intermediate is a functionalized pyrazole that allows for subsequent coupling reactions to build the final molecule.

Synthetic Workflow for a Key Encorafenib Pyrazole Intermediate

Experimental Protocol: General Knorr Pyrazole Synthesis

A 1,3-dicarbonyl compound (1.0 eq) and a substituted hydrazine (1.0 eq) are dissolved in a suitable solvent, such as ethanol or acetic acid. An acid catalyst (e.g., a few drops of concentrated sulfuric acid) or a base catalyst is added, and the mixture is heated to reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the substituted pyrazole.

| Step | Product | Starting Materials | Reagents/Conditions | Yield (%) | Purity (%) |

| 1 | Substituted Pyrazole | Substituted Hydrazine, 1,3-Dicarbonyl Compound | Acid or Base Catalyst, Heat | Variable | >95 |

Note: The specific starting materials and yields for the Encorafenib pyrazole core are proprietary and vary depending on the exact synthetic route. The above represents a general and widely used method for pyrazole synthesis.

Conclusion

The development of B-Raf inhibitors has been a landmark achievement in targeted cancer therapy. The successful and efficient synthesis of these complex molecules is critically dependent on the availability of high-quality key intermediates. This guide has provided a detailed overview of the core structures and synthetic strategies for producing the pivotal intermediates of Vemurafenib, Dabrafenib, and Encorafenib. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further innovation in the design and synthesis of next-generation B-Raf inhibitors.

References

The Strategic Role of Fluorination in the Biological Activity of Benzotrifluorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and fluorinated motifs into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the benzotrifluoride scaffold stands out as a privileged structural element. The trifluoromethyl (-CF3) group, with its unique electronic and steric properties, imparts profound effects on a molecule's physicochemical and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the role of fluorination, specifically the benzotrifluoride group, in modulating the biological activity of pharmaceuticals. It delves into the impact on metabolic stability, binding affinity, lipophilicity, and acidity (pKa), supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide drug design and development efforts.

Impact of the Benzotrifluoride Moiety on Key Physicochemical and Pharmacokinetic Properties

The strategic incorporation of a trifluoromethyl group onto a benzene ring can dramatically alter a molecule's properties, leading to enhanced therapeutic potential. These effects are primarily driven by the high electronegativity of fluorine and the strength of the carbon-fluorine bond.

Metabolic Stability

One of the most significant advantages of incorporating a benzotrifluoride group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds

| Compound Pair | Parameter | Value (Fluorinated) | Value (Non-fluorinated) | Fold Change | Reference |

| Celecoxib Analogues | In vitro half-life (t½) in murine liver microsomes | [¹⁸F]5a: Stable | Not directly compared | - | [3][4] |

| % Intact after 60 min | [D₂,¹⁸F]5a (deuterated): Most stable | [¹⁸F]5a: Less stable | - | [3][4] | |

| Gefitinib (contains a fluorinated phenyl group) | In vitro max. clearance (CLmax) by CYP3A4 | 0.41 mL/min/nmol | Erlotinib: 0.24 mL/min/nmol | ~1.7x higher | [5] |

| In vitro max. clearance (CLmax) by CYP2D6 | 0.63 mL/min/nmol | Erlotinib: 0.08 mL/min/nmol | ~7.9x higher | [5] |

Note: Direct quantitative comparison for Celecoxib with a non-fluorinated analog was not available in the searched literature. The data presented is for a related radiolabeled analog.

Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic distribution within a molecule. This can alter non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, between the drug and its biological target, often leading to increased binding affinity and potency.[6]

Table 2: Comparative Binding Affinity of Fluorinated vs. Non-fluorinated Compounds

| Compound Pair | Target | Parameter | Value (Fluorinated) | Value (Non-fluorinated) | Reference |

| Fluoxetine vs. Analog | Serotonin Transporter (SERT) | Kᵢ (nM) | 10.8 ± 1.9 | Data not available | [7] |

| Bicalutamide vs. other antiandrogens | Androgen Receptor (AR) | Relative Binding Affinity | 2-4x higher than hydroxyflutamide | - | [8] |

| Gefitinib vs. EGFR mutants | EGFR (L858R) | IC₅₀ (nM) | 75 | - | [9] |

| EGFR (wild-type) | IC₅₀ (nM) | 420 | - | [9] |

Note: Direct quantitative comparison for Fluoxetine and Bicalutamide with their non-fluorinated analogs under the same experimental conditions was not available in the searched literature.

Lipophilicity (logP)

The effect of the trifluoromethyl group on lipophilicity is complex and context-dependent. While fluorine is highly electronegative, the overall contribution of the -CF3 group to lipophilicity can vary. In many cases, replacing a hydrogen atom with a trifluoromethyl group on an aromatic ring increases lipophilicity. However, the introduction of fluorine can also create new polar interactions, and the net effect depends on the overall molecular structure.[10]

Table 3: Comparative Lipophilicity (logP) of Fluorinated vs. Non-fluorinated Compounds

| Compound Pair | logP (Fluorinated) | logP (Non-fluorinated) | Reference | | :--- | :--- | :--- | | Trifluoromethylbenzene vs. Toluene | 2.86 | 2.73 |[11][12] | | 4-Aminobenzotrifluoride vs. Aniline | 1.95 | 0.90 |[10][13] |

Acidity (pKa)

The strong electron-withdrawing inductive effect of the trifluoromethyl group can significantly increase the acidity (lower the pKa) of nearby acidic protons, such as those on phenols or anilines. This is due to the stabilization of the resulting conjugate base. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement.[1]

Table 4: Comparative pKa of Fluorinated vs. Non-fluorinated Compounds

| Compound Pair | pKa (Fluorinated) | pKa (Non-fluorinated) | Reference | | :--- | :--- | :--- | | 4-(Trifluoromethyl)aniline vs. Aniline | 2.45 | 4.6 |[10][13] | | 4-Trifluoromethylphenol vs. Phenol | 9.39 | 10.0 |[1] | | Fluorobenzoic Acids vs. Benzoic Acid | | |[14] | | 4-Fluorobenzoic acid | 4.14 | 4.20 |[14] | | 3-Fluorobenzoic acid | 3.86 | 4.20 |[14] |

Experimental Protocols

Accurate determination of the physicochemical and pharmacokinetic properties of benzotrifluoride-containing compounds is essential for successful drug development. The following are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, providing an indication of its metabolic stability.[2]

Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the line provides the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (k × incubation volume) / amount of microsomal protein.

-

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Reagent Preparation:

-

Prepare a binding buffer specific to the receptor of interest.

-

Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-paroxetine for SERT).

-

Prepare serial dilutions of the unlabeled test compound.

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

-

Assay Setup:

-

In a 96-well filter plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Add the receptor preparation to initiate the binding reaction.

-

Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known non-labeled ligand).

-

-

Incubation and Filtration:

-

Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding versus the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Shake-Flask Method for logP Determination

This classic method directly measures the partition coefficient of a compound between n-octanol and water.

Protocol:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of the test compound in either the n-octanol or water phase.

-

-

Partitioning:

-

In a flask, combine a known volume of the n-octanol phase and the water phase.

-

Add a known amount of the test compound.

-

Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

-

Phase Separation and Analysis:

-

Allow the two phases to separate completely.

-

Carefully collect a sample from each phase.

-

Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) = [Concentration in n-octanol] / [Concentration in water].

-

logP = log₁₀(P).

-

Potentiometric Titration for pKa Determination

This method determines the pKa of a compound by monitoring the pH of a solution as a titrant is added.

Protocol:

-

Preparation:

-

Prepare a solution of the test compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Calibrate a pH meter using standard buffer solutions.

-

-

Titration:

-

Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Slowly add the titrant (acid or base) in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

-

To determine the equivalence point more accurately, a first derivative plot (ΔpH/ΔVolume) can be generated. The peak of this plot corresponds to the equivalence point.

-

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the biological activity of benzotrifluorides.

Caption: Metabolic pathway of Gefitinib.

Caption: Workflow for metabolic stability assay.

Caption: Logical relationships of fluorination.

Conclusion

The benzotrifluoride moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its profound effects on metabolic stability, binding affinity, lipophilicity, and pKa allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. A thorough understanding of these effects, coupled with robust experimental validation, is crucial for the rational design of novel therapeutics with improved efficacy and safety. This guide provides a foundational framework for researchers and drug development professionals to leverage the strategic application of benzotrifluorides in their discovery and development pipelines.

References

- 1. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 10. 4-Aminobenzotrifluoride CAS#: 455-14-1 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. chembk.com [chembk.com]

- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Amino-4-(isopropylamino)benzotrifluoride

For Immediate Release

[City, State] – December 24, 2025 – While the specific historical details surrounding the initial discovery and first synthesis of 3-Amino-4-(isopropylamino)benzotrifluoride remain largely undocumented in readily available scientific literature and patent databases, its significance as a crucial intermediate in the synthesis of pharmaceuticals is clear. This technical guide provides a comprehensive overview of its known applications, a plausible synthetic approach based on related compounds, and its role in the development of central nervous system (CNS) therapeutics.

Core Compound Specifications

This compound, identified by its CAS number 175277-91-5, is a substituted benzotrifluoride derivative. Its molecular structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 175277-91-5 |

| Molecular Formula | C₁₀H₁₃F₃N₂ |

| Molecular Weight | 218.22 g/mol |

| Alternate Name | N1-isopropyl-4-(trifluoromethyl)benzene-1,2-diamine |

Role in Pharmaceutical Synthesis

This compound is primarily utilized as a building block in the creation of more complex active pharmaceutical ingredients (APIs). Its structural features, namely the trifluoromethyl group and the diamino-substituted benzene ring, make it a valuable precursor for compounds targeting the central nervous system. Notably, it is recognized as an intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants.[1] The trifluoromethyl group is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.

Postulated Synthesis Pathway

Although a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a logical synthetic route can be postulated based on established methodologies for the synthesis of similar substituted trifluoromethylanilines. A plausible approach involves the selective N-isopropylation of a suitable precursor followed by reduction of a nitro group.

Figure 1. A postulated synthetic pathway for this compound.

Hypothetical Experimental Protocol:

Step 1: N-Isopropylation of 4-Chloro-3-nitrobenzotrifluoride

-

To a solution of 4-chloro-3-nitrobenzotrifluoride in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add an excess of isopropylamine and a base, for example, potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(isopropylamino)-3-nitrobenzotrifluoride.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified 4-(isopropylamino)-3-nitrobenzotrifluoride in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation with hydrogen gas (at atmospheric or elevated pressure) until the reaction is complete, as monitored by TLC or HPLC.

-

Alternatively, the reduction can be carried out using a metal/acid combination, such as iron powder in the presence of hydrochloric acid.

-

After the reaction is complete, filter the catalyst (in the case of catalytic hydrogenation) and remove the solvent under reduced pressure.

-

If an acid was used, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to yield this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Biological Significance and Mechanism of Action

As an intermediate, this compound itself is not expected to possess significant biological activity. Its importance lies in its role as a precursor to pharmacologically active molecules. The final drug compounds derived from this intermediate likely interact with specific neurotransmitter transporters in the brain.

Figure 2. General mechanism of action for SSRIs derived from the subject intermediate.

In the context of SSRIs, the final drug molecule would bind to the serotonin transporter (SERT) on the presynaptic neuron. This binding inhibits the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism responsible for the antidepressant effects of SSRIs.

Conclusion

While the historical discovery of this compound is not well-documented, its application as a key intermediate in the pharmaceutical industry, particularly for the synthesis of CNS-acting drugs like SSRIs, is evident. The trifluoromethyl and diamine moieties provide a versatile scaffold for medicinal chemists to develop novel therapeutics. The postulated synthetic route offers a viable method for its preparation, and the understanding of its role as a precursor to SSRIs highlights its importance in the ongoing efforts to develop effective treatments for neurological and psychiatric disorders. Further research into the history of this compound could provide valuable insights into the evolution of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Note & Protocol: Synthesis and Evaluation of a Novel B-Raf Inhibitor Candidate from 3-Amino-4-(isopropylamino)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of a novel B-Raf inhibitor candidate utilizing 3-Amino-4-(isopropylamino)benzotrifluoride as a key starting material. While no direct published synthesis of an established B-Raf inhibitor from this specific starting material is available, this protocol proposes a plausible synthetic route to a novel thiazole-based compound, designed based on the structural features of known B-Raf inhibitors like Dabrafenib. Furthermore, this application note provides comprehensive methodologies for the biochemical and cell-based evaluation of the synthesized compound's inhibitory activity against the B-Raf kinase and its effect on cancer cell proliferation.

Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often due to mutations in the B-Raf gene, is a key driver in many human cancers, including melanoma.[2] The most common mutation, V600E, leads to a constitutively active B-Raf kinase, making it a prime target for therapeutic intervention.[2] B-Raf inhibitors such as Vemurafenib and Dabrafenib have shown significant clinical efficacy in patients with B-Raf V600E-mutated melanoma.[3]

The development of novel B-Raf inhibitors with improved potency, selectivity, and resistance profiles remains an active area of research. This protocol details a synthetic strategy to create a new potential B-Raf inhibitor by incorporating the this compound moiety into a thiazole scaffold, a common core structure in potent kinase inhibitors.

B-Raf Signaling Pathway